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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Abstract

TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Identified
chemically as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-
ethoxy)-phenyl]-amine, this small molecule demonstrates potent inhibitory activity against
several key kinases implicated in cancer progression, including Src family kinases. Preclinical
studies have characterized its pharmacokinetic profile across multiple species and identified a
principal active metabolite, TG-100855, which exhibits even greater potency. This document
provides a comprehensive technical overview of TG-100435, including its mechanism of action,
guantitative pharmacological data, detailed experimental protocols, and relevant signaling
pathways.
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Parameter Details

[7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2]
IUPAC Name [3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-

phenyl]-amine

Molecular Formula C26H25CI2NsO
Molecular Weight 494.42 g/mol
CAS Number 867330-68-5

Mechanism of Action and Kinase Inhibition Profile

TG-100435 functions as an ATP-competitive inhibitor of multiple protein tyrosine kinases. Its
primary targets are members of the Src family, which are crucial regulators of intracellular
signaling pathways involved in cell growth, proliferation, survival, and migration.

Quantitative Kinase Inhibition Data

The inhibitory activity of TG-100435 against a panel of tyrosine kinases has been determined,
with the following inhibition constants (Ki):

Kinase Target Inhibition Constant (Ki) (nM)
Src 13-64
Lyn 13- 64
Abl 13-64
Yes 13- 64
Lck 13-64
EphB4 13- 64

Data sourced from Hu et al., 2007.[1]

Pharmacokinetics
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The pharmacokinetic properties of TG-100435 have been evaluated in several preclinical
species, demonstrating its oral bioavailability.

Systemic Clearance

Species . Oral Bioavailability (%)
(mL/min/kg)

Mouse 20.1 74
Rat 12.7 23
Dog 14.5 11

Data sourced from Hu et al., 2007.[1]

Metabolism

In vitro and in vivo studies in humans, dogs, and rats have identified four oxidative metabolites
of TG-100435.[1] The predominant metabolite is the ethylpyrrolidine N-oxide, designated as
TG-100855.[1]

TG-100855 Chemical Name: [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-{4-[2-
(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine.[1]

Importantly, TG-100855 is an active metabolite and has been shown to be 2 to 9 times more
potent than the parent compound, TG-100435.[1] The biotransformation of TG-100435 to TG-
100855 is primarily mediated by flavin-containing monooxygenases.[1] Following oral
administration in rats and dogs, there is significant conversion to TG-100855, with systemic
exposure of the metabolite being 1.1- and 2.1-fold greater than the parent compound,
respectively.[1] This suggests that the overall in vivo efficacy may be substantially influenced by
the activity of this potent metabolite.[1]

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to
characterize TG-100435.
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In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the inhibition constant (Ki) of a
compound against a specific kinase.

Objective: To quantify the inhibitory potency of TG-100435 against target tyrosine kinases.
Materials:

e Recombinant human kinases (e.g., Src, Lyn, Abl, etc.)

» Specific peptide substrate for each kinase

e TG-100435

o [y-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

o 96-well or 384-well assay plates
 Scintillation counter or luminescence plate reader

Procedure:

Prepare a serial dilution of TG-100435 in DMSO.

e Inthe assay plate, add the kinase reaction buffer, the specific peptide substrate, and the
diluted TG-100435.

« Initiate the kinase reaction by adding a mixture of unlabeled ATP and [y-32P]ATP (or just
unlabeled ATP for non-radioactive assays). The ATP concentration should be near the Km for
each respective kinase.

 Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time,
ensuring the reaction is in the linear range.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1246561?utm_src=pdf-body
https://www.benchchem.com/product/b1246561?utm_src=pdf-body
https://www.benchchem.com/product/b1246561?utm_src=pdf-body
https://www.benchchem.com/product/b1246561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive
assays).

o For radioactive assays, spot the reaction mixture onto a phosphocellulose filter mat. Wash
the mat to remove unincorporated [y-32P]ATP.

o Quantify the amount of 32P incorporated into the peptide substrate using a scintillation
counter. For non-radioactive assays, measure the generated ADP using a luminescence
plate reader.

o Calculate the percentage of kinase inhibition for each concentration of TG-100435.
o Determine the ICso value by fitting the data to a four-parameter logistic equation.

o Convert the ICso to a Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Studies

This protocol outlines a general procedure for assessing the pharmacokinetic properties of TG-
100435 in preclinical animal models.

Objective: To determine the systemic clearance and oral bioavailability of TG-100435 in mice,
rats, and dogs.

Materials:
e TG-100435

o Vehicle for intravenous (IV) and oral (PO) administration (e.g., saline with 5% DMSO and
10% Solutol HS 15 for 1V; 0.5% methylcellulose in water for PO)

o Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs
» Blood collection supplies (e.g., EDTA-coated tubes)
e Centrifuge

e LC-MS/MS system for bioanalysis
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Procedure:
e Intravenous Administration:

o Administer a single bolus dose of TG-100435 (e.g., 1-5 mg/kg) via the tail vein (mice, rats)
or cephalic vein (dogs).

o Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8,
and 24 hours).

e Oral Administration:
o Administer a single oral gavage dose of TG-100435 (e.g., 5-20 mg/kg).

o Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24
hours).

e Sample Processing:
o Centrifuge the blood samples to separate plasma.
o Store plasma samples at -80°C until analysis.

o Bioanalysis:

o Develop and validate a sensitive and specific LC-MS/MS method for the quantification of
TG-100435 and TG-100855 in plasma.

o Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard).
o Analyze the supernatant using the LC-MS/MS system.
o Pharmacokinetic Analysis:

o Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, ti/2, clearance) using non-
compartmental analysis software.
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o Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) *
(Dose_IV / Dose_PO) * 100.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by TG-100435 and a
conceptual workflow for its pharmacokinetic analysis.
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Caption: Src Kinase Signaling Pathway Inhibition by TG-100435.
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Caption: Experimental Workflow for Pharmacokinetic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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